4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a trifluoromethyl group (-CF3), a methylsulfanyl group (-SCH3), and a 4-methylphenoxy group attached to the pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the various functional groups attached at the 2, 4, and 6 positions. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions . The methylsulfanyl group might be susceptible to oxidation, and the phenoxy group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and distribution in biological systems .Scientific Research Applications
Herbicidal Activity
Compounds related to 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine have been synthesized and their herbicidal activity measured. Particularly, 6-(4-phenoxyphenoxy)pyrimidines and triazines with specific substituents showed high herbicidal activity. The central ether bond in the phenoxyphenoxy substructure can be replaced without losing activity, and the optimal substituent on the terminal phenyl ring was identified as 3-trifluoromethyl, indicating a structured approach to developing effective herbicides (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Antiviral Activity
The synthesis and evaluation of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, including derivatives with a methylsulfanyl substituent, demonstrated antiviral activity against various viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, and retroviruses such as HIV-1 and HIV-2. The antiviral activity was notably pronounced against retroviruses, highlighting the potential of these compounds in antiviral therapy (Holý et al., 2002).
Anticancer Drug Synthesis
2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine, an important intermediate in the synthesis of small molecule anticancer drugs, was synthesized through a rapid method involving cyclization, chlorination, and nucleophilic substitution. The process establishes a foundation for developing anticancer drugs with enhanced efficiency and specificity (Zhou et al., 2019).
Anti-inflammatory and Analgesic Agents
The design and synthesis of novel pyrimidine derivatives have shown potent anti-inflammatory and analgesic activities. Specifically, 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were evaluated, with certain derivatives exhibiting significant activity. The nature of the substituent played a crucial role in the observed biological activities, indicating the potential of these compounds in developing new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).
Charge Transfer Material Modeling
Quantum chemical investigations into 4,6-di(thiophen-2-yl)pyrimidine derivatives, aimed at tuning electronic, photophysical, and charge transfer properties, suggest these compounds as efficient charge transfer materials. Their potential applications in electronics and optoelectronics highlight the versatility and importance of pyrimidine derivatives in material science (Irfan, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methylphenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-8-3-5-9(6-4-8)19-11-7-10(13(14,15)16)17-12(18-11)20-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLYJXXNMYJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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